molecular formula C13H11FN2O2 B6330087 Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95% CAS No. 1314988-27-6

Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95%

Cat. No. B6330087
CAS RN: 1314988-27-6
M. Wt: 246.24 g/mol
InChI Key: IIHNJGZKZFNRRR-UHFFFAOYSA-N
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Description

Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95% (MFAB) is a synthetic compound with a wide range of applications in scientific research. MFAB is commonly used as an intermediate in organic synthesis and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and medicinal chemistry. It has been used to synthesize a variety of compounds, including amino acids, peptides, and nucleotides. It has also been used to synthesize compounds for drug discovery and medicinal chemistry, such as anticancer agents, antiviral agents, and antibiotics.

Mechanism of Action

The mechanism of action of Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95% is not fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of new bonds in organic synthesis. It is also believed to be involved in the formation of hydrogen bonds, which can stabilize the structure of molecules.
Biochemical and Physiological Effects
Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95% has been studied for its biochemical and physiological effects. It has been shown to be an effective proton donor, which can facilitate the formation of new bonds in organic synthesis. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95% has several advantages for lab experiments. It is inexpensive and easy to obtain, and it has a high purity level (95%). It is also stable and can be stored for long periods of time without degradation. However, there are some limitations to using Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95% in lab experiments. It is not water-soluble and can be difficult to dissolve in aqueous solutions. In addition, it can be toxic if ingested in large amounts.

Future Directions

For Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95% include further research into its biochemical and physiological effects. This could include studying its effects on various diseases, such as cancer, and its potential as an antioxidant or anti-inflammatory agent. In addition, further research into its mechanism of action could provide insight into its potential as a proton donor and its role in organic synthesis. Finally, further research into its stability and solubility could lead to new methods of synthesizing and storing it.

Synthesis Methods

Methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate, 95% can be synthesized from the reaction of 4-fluorobenzoic acid and 6-aminopyridine. The reaction is conducted in an anhydrous solvent such as dichloromethane, and the product is isolated by recrystallization. The melting point of the final product is determined to confirm the purity of the compound.

properties

IUPAC Name

methyl 3-(6-aminopyridin-3-yl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)8-2-4-11(14)10(6-8)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNJGZKZFNRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182802
Record name Benzoic acid, 3-(6-amino-3-pyridinyl)-4-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314988-27-6
Record name Benzoic acid, 3-(6-amino-3-pyridinyl)-4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314988-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(6-amino-3-pyridinyl)-4-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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